
(+)-Deoxocassine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Deoxocassine is a naturally occurring alkaloid that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its complex molecular framework, which includes multiple chiral centers, making its synthesis and study particularly challenging and intriguing for chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Deoxocassine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often require precise temperature control and the use of specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in catalytic methods and continuous flow chemistry are being explored to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Deoxocassine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(+)-Deoxocassine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic synthesis and chiral catalysis.
Biology: Researchers are exploring its potential as a bioactive molecule with various physiological effects.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: Its unique properties make it a candidate for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (+)-Deoxocassine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. Understanding these interactions is crucial for harnessing its potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cassine: Another alkaloid with a similar structure but different stereochemistry.
Deoxocassine: The non-chiral form of the compound.
Cassine Derivatives: Various derivatives with slight modifications to the molecular structure.
Uniqueness
What sets (+)-Deoxocassine apart from these similar compounds is its specific chiral configuration, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for both fundamental research and potential practical applications.
Eigenschaften
Molekularformel |
C18H37NO |
|---|---|
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
(2S,3R,6R)-6-dodecyl-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h16-20H,3-15H2,1-2H3/t16-,17+,18+/m0/s1 |
InChI-Schlüssel |
FJQJNVCOIJSMGZ-RCCFBDPRSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)C)O |
Kanonische SMILES |
CCCCCCCCCCCCC1CCC(C(N1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


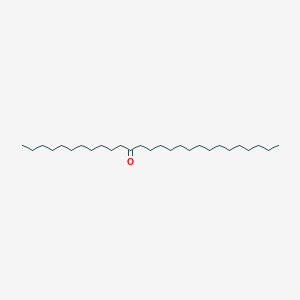
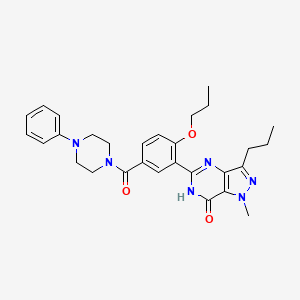
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
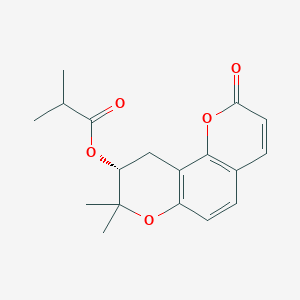


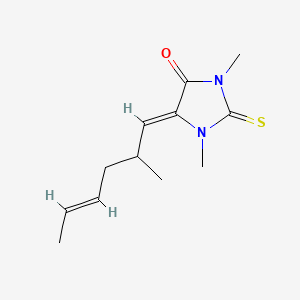
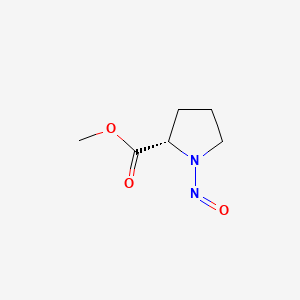
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)
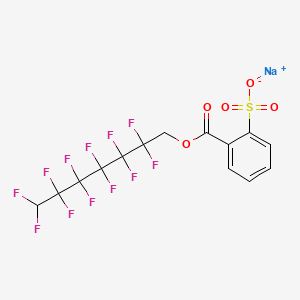
![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
